2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Catalog No.
S999193
CAS No.
1305712-10-0
M.F
C11H17Cl2N3
M. Wt
262.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-am...

CAS Number

1305712-10-0

Product Name

2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

IUPAC Name

2-(1,5-dimethylbenzimidazol-2-yl)ethanamine;dihydrochloride

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

InChI

InChI=1S/C11H15N3.2ClH/c1-8-3-4-10-9(7-8)13-11(5-6-12)14(10)2;;/h3-4,7H,5-6,12H2,1-2H3;2*1H

InChI Key

DAFAKTQYEPWGHS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=N2)CCN)C.Cl.Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)CCN)C.Cl.Cl

Synthesis and Chemical Diversity

Due to its structure, 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can serve as a valuable building block in organic synthesis. Researchers have utilized this compound as a starting material in various reactions, including alkylation and ring closure processes [1]. These synthetic transformations enable the creation of libraries containing structurally diverse compounds. Such libraries are instrumental in drug discovery and material science research, as they allow scientists to explore a wide range of potential new molecules with unique properties [1].

Source

[1] Roman, D. (2013). One-Pot Synthesis of Substituted Benzimidazoles from o-Phenylenediamines and gem-Dicarbonyl Chlorides. Molecules, 18(11), 13942-13952.

Dates

Modify: 2023-08-16

Explore Compound Types